

Trimethyl Methanetricarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl methanetricarboxylate*

Cat. No.: B073979

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl methanetricarboxylate, also known as tricarbomethoxymethane, is a versatile chemical intermediate with significant applications in organic synthesis. Its unique trifunctional structure makes it a valuable building block for the creation of complex molecular architectures, including pharmaceuticals and functional polymers. This technical guide provides an in-depth overview of the synthesis, chemical and physical properties, and key synthetic applications of **trimethyl methanetricarboxylate**, presented in a format tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

Trimethyl methanetricarboxylate is a colorless, crystalline solid at room temperature. A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Property	Value
CAS Number	1186-73-8
Molecular Formula	C ₇ H ₁₀ O ₆
Molecular Weight	190.15 g/mol
Melting Point	43-45 °C
Boiling Point	128-142 °C at 18 mmHg
Density	1.2 ± 0.1 g/cm ³
Solubility	Soluble in organic solvents such as methanol, ether, and acetone.
Appearance	White crystalline solid

Synthesis of Trimethyl Methanetricarboxylate

The synthesis of **trimethyl methanetricarboxylate** is most effectively achieved through the reaction of the sodium salt of dimethyl malonate with methyl chloroformate in an inert solvent. The following experimental protocol is adapted from a well-established procedure.

Experimental Protocol

Materials:

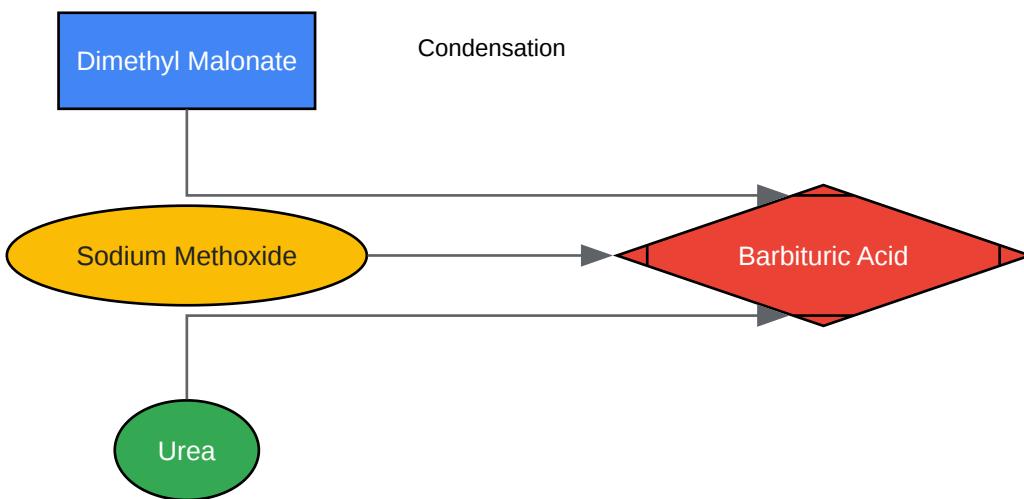
- Sodium (13 g, 0.56 gram atom)
- Dry xylene (400 cc)
- Dimethyl malonate (69 g, 0.57 mole)
- Methyl chloroformate (57 g, 0.6 mole)
- Methyl alcohol
- Petroleum ether (b.p. 32–45°)

- Calcium chloride

Equipment:

- 2-liter three-necked flask
- Upright condenser
- Separatory funnel
- Mercury-sealed stirrer
- Oil bath

Procedure:


- Preparation of Sodium Methyl Malonate: In a 2-liter three-necked flask equipped with an upright condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g of sodium. Heat the flask in an oil bath until the sodium melts. Stir the mixture to disperse the sodium into fine globules. Gradually add 69 g of dimethyl malonate over 5-10 minutes. A vigorous evolution of hydrogen will occur as sodium methyl malonate precipitates as a pasty mass. Maintain vigorous stirring to prevent caking.
- Reaction with Methyl Chloroformate: Cool the mixture, and when the temperature reaches approximately 65°C, add 57 g of methyl chloroformate over 5-10 minutes. After the addition is complete, slowly heat the mixture to its boiling point over 15-20 minutes. Maintain boiling and stirring for five hours.
- Work-up and Isolation: Cool the reaction mixture to room temperature. Add water to fill the flask to about two-thirds of its volume and stir for five minutes. Separate the xylene layer, wash it with water, and dry it over calcium chloride. Filter the solution and distill under reduced pressure.
- Purification: After removing the xylene, the crude **trimethyl methanetricarboxylate** will distill at 128-142°C/18 mmHg. The crude product, which may be semi-solid upon cooling, is purified by recrystallization. Dissolve the crude product in an equal volume of methyl alcohol

and cool the solution in a freezing mixture to induce crystallization. Filter the crystals and repeat the cooling process with the mother liquor to obtain subsequent crops of crystals.

- Final Product: The purified product consists of fine, snow-white crystals with a melting point of 43–45°C. The yield is approximately 40–42 g (40–42% of the theoretical amount).

Synthetic Applications and Logical Workflow

Trimethyl methanetricarboxylate and its diethyl analog are valuable precursors in the synthesis of various heterocyclic compounds, most notably barbiturates. The following diagram illustrates the general synthetic pathway for the formation of barbituric acid from dimethyl malonate, a key starting material for **trimethyl methanetricarboxylate**. This represents a fundamental logical workflow in the application of malonic esters in medicinal chemistry.

[Click to download full resolution via product page](#)

Synthesis of Barbituric Acid from Dimethyl Malonate.

Conclusion

Trimethyl methanetricarboxylate is a chemical intermediate of significant value in organic synthesis. The detailed experimental protocol provided herein offers a reliable method for its preparation. Its utility as a precursor for more complex molecules, such as barbiturates, underscores its importance in the fields of medicinal chemistry and drug development. The structured presentation of its properties and synthesis is intended to serve as a valuable resource for researchers and scientists in these domains.

- To cite this document: BenchChem. [Trimethyl Methanetricarboxylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073979#trimethyl-methanetricarboxylate-synthesis-and-properties\]](https://www.benchchem.com/product/b073979#trimethyl-methanetricarboxylate-synthesis-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com